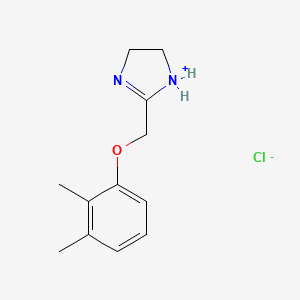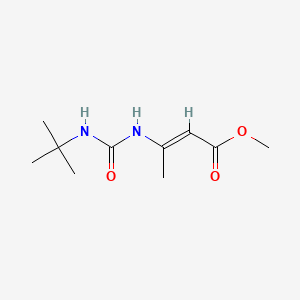![molecular formula C12H27NO5Si B13774888 beta-Alanine, N-[3-(triethoxysilyl)propyl]- CAS No. 67674-57-1](/img/structure/B13774888.png)
beta-Alanine, N-[3-(triethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N-[3-(triethoxysilyl)propyl]-: is a compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol . This compound is known for its unique structure, which combines the properties of beta-alanine and a triethoxysilyl group, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[3-(triethoxysilyl)propyl]- typically involves the reaction of beta-alanine with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of beta-Alanine, N-[3-(triethoxysilyl)propyl]- is scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The triethoxysilyl group in beta-Alanine, N-[3-(triethoxysilyl)propyl]- can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze the triethoxysilyl group.
Condensation: Acidic or basic catalysts are used to promote condensation reactions, forming siloxane bonds.
Major Products Formed:
Siloxane Polymers: Formed through the hydrolysis and condensation of the triethoxysilyl group.
Functionalized Beta-Alanine Derivatives: Formed through various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Silane Coupling Agents: Used to improve the adhesion between inorganic materials and organic polymers.
Surface Modification: Applied in the modification of surfaces to enhance properties like hydrophobicity and biocompatibility.
Biology and Medicine:
Drug Delivery Systems: Utilized in the development of drug delivery systems due to its ability to form stable bonds with various biomolecules.
Biocompatible Coatings: Used in the creation of biocompatible coatings for medical devices.
Industry:
Wirkmechanismus
The mechanism of action of beta-Alanine, N-[3-(triethoxysilyl)propyl]- primarily involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent and form stable networks with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the triethoxysilyl group to form strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
- beta-Alanine, N-[3-(trimethoxysilyl)propyl]-
- beta-Alanine, N-[3-(triisopropoxysilyl)propyl]-
- gamma-Aminopropyltriethoxysilane
Comparison:
- beta-Alanine, N-[3-(triethoxysilyl)propyl]- is unique due to its specific combination of beta-alanine and triethoxysilyl group, which provides a balance of reactivity and stability .
- Compared to beta-Alanine, N-[3-(trimethoxysilyl)propyl]- , the triethoxysilyl group offers different hydrolysis rates and condensation properties .
- gamma-Aminopropyltriethoxysilane lacks the beta-alanine moiety, making it less versatile in certain applications .
Eigenschaften
CAS-Nummer |
67674-57-1 |
|---|---|
Molekularformel |
C12H27NO5Si |
Molekulargewicht |
293.43 g/mol |
IUPAC-Name |
3-(3-triethoxysilylpropylamino)propanoic acid |
InChI |
InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
MVQOZZBMHPLEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNCCC(=O)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


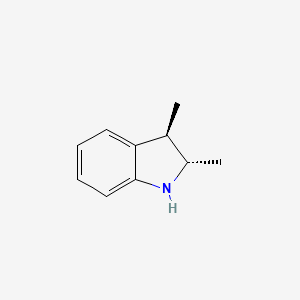
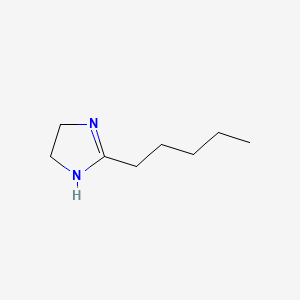

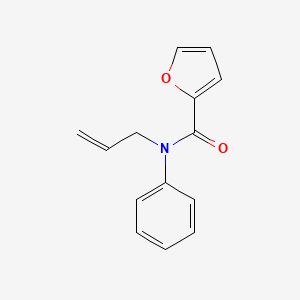
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

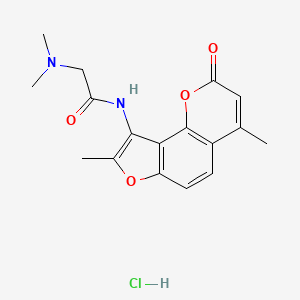
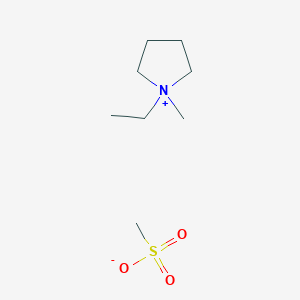

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

